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Compound of Interest

Compound Name: Lyciumamide B

Cat. No.: B15589421 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Lyciumamide B, also known as Grossamide, is a naturally occurring lignanamide found in

plants of the Lycium genus and Cannabis sativa. It has garnered significant interest due to its

potential therapeutic properties, including anti-inflammatory and antioxidant activities. This

document provides a detailed overview of the spectroscopic analysis of Lyciumamide B,

covering Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and data

interpretation are provided to facilitate its identification and characterization in a research and

drug development context.

Molecular Structure
Lyciumamide B (Grossamide) is a dimeric neolignanamide. Its structure has been elucidated

and revised, with the currently accepted structure being a dimer of feruloyltyramine.

IUPAC Name: (2R,3R)-rel-2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-

hydroxyphenyl)ethyl]-5-[(E)-1-[[2-(4-hydroxyphenyl)ethyl]amino]-1-oxo-2-propen-2-yl]-7-

methoxy-3-benzofurancarboxamide

Molecular Formula: C₃₆H₃₆N₂O₈
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Molecular Weight: 624.68 g/mol

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules.

For Lyciumamide B, ¹H and ¹³C NMR, along with 2D NMR experiments like COSY, HSQC,

and HMBC, are crucial for assigning the complex structure.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Lyciumamide B (Grossamide) in Acetone-d₆
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Position δC (ppm) δH (ppm, J in Hz)

1 130.5

2 113.3 7.12, s

3 146.1

4 151.3

5 113.1 6.69, s

6 129.8

7 167.9

8 43.1 2.76, t (7.4)

9 35.5 3.47, t (7.4)

1' 130.4

2' 111.1 7.09, s

3' 145.5

4' 150.5

5' 116.2 6.78, d (8.1)

6' 120.8 6.93, dd (8.1, 2.0)

7' 87.8 5.01, d (8.9)

8' 55.4 4.68, d (8.9)

9' 168.4

10' 41.8 3.52, m

11' 35.1 2.78, t (7.5)

12' 131.7

13' 116.0 6.81, d (8.5)

14' 156.4
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15' 116.0 6.81, d (8.5)

16' 131.7

17' 127.8

18' 141.2 7.45, d (15.8)

19' 118.9 6.55, d (15.8)

OMe-3 56.2 3.84, s

OMe-3' 56.1 3.86, s

Data adapted from literature reports on the revised structure of Lyciumamide B, identified as

Grossamide. Chemical shifts are reported in ppm relative to the solvent signal.

Mass Spectrometry (MS)
Electrospray Ionization (ESI) mass spectrometry is a soft ionization technique suitable for

analyzing Lyciumamide B. High-resolution mass spectrometry (HRMS) is used to determine

the exact mass and molecular formula. Tandem mass spectrometry (MS/MS) provides

information about the fragmentation pattern, which aids in structural confirmation.

Table 2: High-Resolution Mass Spectrometry Data for Lyciumamide B

Parameter Value

Ionization Mode ESI

Molecular Formula C₃₆H₃₆N₂O₈

Calculated m/z [M+H]⁺ 625.2548

Observed m/z [M+H]⁺ Varies by instrument

Expected ESI-MS/MS Fragmentation: The fragmentation of amides in ESI-MS often involves

the cleavage of the amide bond (N-CO)[1][2]. For Lyciumamide B, the protonated molecule

[M+H]⁺ would be the precursor ion. Key fragmentation pathways would likely involve the

cleavage of the two amide linkages, leading to the loss of the tyramine moieties. Due to the
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presence of aromatic rings and ether linkages, characteristic fragmentation patterns involving

retro-Diels-Alder (RDA) reactions could also be observed[3][4].

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Lyciumamide B is expected to show characteristic absorption bands for its amide,

hydroxyl, aromatic, and ether functionalities.

Table 3: Expected Characteristic IR Absorption Bands for Lyciumamide B

Functional Group
Characteristic Absorption
(cm⁻¹)

Notes

O-H Stretch (Phenolic) 3500 - 3200 (broad, strong)
The broadness is due to

hydrogen bonding[5][6].

N-H Stretch (Amide) 3500 - 3300 (medium)
Secondary amides typically

show a single band[7].

C-H Stretch (Aromatic)
3100 - 3000 (multiple weak

bands)

Characteristic of sp² C-H

bonds[5].

C-H Stretch (Aliphatic)
2950 - 2850 (medium to

strong)

From the methylene groups in

the side chains[7].

C=O Stretch (Amide I) 1690 - 1630 (strong)

The position is influenced by

conjugation and hydrogen

bonding[7][8][9].

N-H Bend (Amide II) 1640 - 1550 (medium)
A characteristic band for

secondary amides[9].

C=C Stretch (Aromatic)
1600 - 1450 (multiple medium

to weak bands)

Indicates the presence of the

benzene rings[5].

C-O Stretch (Ether/Phenol) 1280 - 1050 (strong)

A complex region with

contributions from both ether

and phenolic C-O bonds[6].
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Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

particularly for compounds with chromophores. Lyciumamide B, with its multiple aromatic

rings and conjugated systems, is expected to exhibit distinct absorption maxima (λmax) in the

UV region.

Table 4: Expected UV-Vis Absorption Maxima for Lyciumamide B in Methanol

Expected λmax (nm) Chromophore

~280 - 290 Phenyl groups (π → π* transitions)

~320 - 330 Cinnamic acid derivatives (conjugated system)

The exact λmax values can be influenced by the solvent and the specific substitution pattern on

the aromatic rings[10][11].

Biological Activity and Signaling Pathways
Lyciumamide B (Grossamide) has been reported to possess significant anti-inflammatory and

antioxidant properties.

Anti-inflammatory Activity
Grossamide exhibits anti-inflammatory effects by modulating key signaling pathways. It has

been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in microglia

cells[5][7]. The proposed mechanism involves the downregulation of the Toll-like receptor 4

(TLR4) signaling pathway. Grossamide inhibits the expression of TLR4 and its downstream

adaptor protein, Myeloid differentiation primary response 88 (MyD88)[4]. This leads to the

suppression of Nuclear Factor-kappa B (NF-κB) activation, a critical transcription factor for pro-

inflammatory cytokines like TNF-α and IL-6[4][7].
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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